molecular formula C11H18O B14593621 3-Cyclohexyl-3,6-dihydro-2H-pyran CAS No. 61639-25-6

3-Cyclohexyl-3,6-dihydro-2H-pyran

Katalognummer: B14593621
CAS-Nummer: 61639-25-6
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: HBYIPQNEMBJDBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclohexyl-3,6-dihydro-2H-pyran is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom This compound is a derivative of dihydropyran, where a cyclohexyl group is attached to the third carbon of the dihydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-3,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 3,6-dihydro-2H-pyran in the presence of a suitable catalyst. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyclohexyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group or the oxygen atom can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of fully saturated analogs.

    Substitution: Formation of substituted pyran derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cyclohexyl-3,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of heterocyclic systems.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 3-Cyclohexyl-3,6-dihydro-2H-pyran involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile building block in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

    3,4-Dihydro-2H-pyran: Another dihydropyran derivative with different substitution patterns.

    Tetrahydropyran: A fully saturated analog of dihydropyran.

    2H-Pyran: The parent compound with an unsaturated six-membered ring.

Uniqueness: 3-Cyclohexyl-3,6-dihydro-2H-pyran is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on the reactivity and stability of heterocyclic systems.

Eigenschaften

CAS-Nummer

61639-25-6

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

3-cyclohexyl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C11H18O/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h4,7,10-11H,1-3,5-6,8-9H2

InChI-Schlüssel

HBYIPQNEMBJDBB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2COCC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.